![molecular formula C21H23N3O3 B135799 MDA 77 CAS No. 1103774-21-5](/img/structure/B135799.png)
MDA 77
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDA 77 involves the reaction of 6-methoxy-N-alkyl isatin acylhydrazone derivatives. The process typically includes the following steps:
Formation of the Isatin Derivative: The starting material, isatin, is reacted with an alkylating agent to form the N-alkyl isatin derivative.
Acylhydrazone Formation: The N-alkyl isatin derivative is then reacted with hydrazine to form the acylhydrazone.
Cyclization and Functionalization: The acylhydrazone undergoes cyclization and further functionalization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MDA 77 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
MDA 77 has several scientific research applications, including:
Mechanism of Action
MDA 77 exerts its effects by selectively binding to the human peripheral cannabinoid receptor 2. This binding inhibits the receptor’s activity, acting as an inverse agonist. The molecular targets include the cannabinoid receptor 2, and the pathways involved are related to the modulation of cannabinoid signaling, which can influence various physiological processes such as immune response and pain perception .
Comparison with Similar Compounds
Similar Compounds
MDA 19: Another selective inverse agonist of the cannabinoid receptor 2 with similar properties but different structural features.
4,4’-Methylenedianiline: An organic compound used in the production of polyurethanes, which shares some structural similarities but has different applications and properties.
Uniqueness
MDA 77 is unique due to its high selectivity for the cannabinoid receptor 2 and its lack of activity at the central cannabinoid receptor 1. This selectivity makes it a valuable tool for studying peripheral cannabinoid receptor functions without affecting central nervous system receptors .
Biological Activity
MDA-7, also known as IL-24, is a member of the interleukin-10 family and has been extensively studied for its unique biological activities, particularly in cancer therapy. This article delves into the biological activity of MDA-7, focusing on its mechanisms of action, therapeutic applications, and case studies highlighting its efficacy.
MDA-7/IL-24 exhibits several mechanisms that contribute to its anticancer properties:
- Induction of Apoptosis : MDA-7 promotes apoptosis in various cancer cell lines while sparing normal cells. It activates pathways involving pro-apoptotic proteins (e.g., Bax, Bak) and inhibits anti-apoptotic proteins (e.g., Bcl-2) . The balance shift between these proteins leads to increased cell death in tumors.
- Endoplasmic Reticulum (ER) Stress : MDA-7 induces ER stress specifically in cancer cells, triggering an unfolded protein response (UPR) that results in apoptosis. This phenomenon is particularly noted in melanoma and other solid tumors .
- Reactive Oxygen Species (ROS) Generation : MDA-7 enhances ROS levels in cancer cells, which can overwhelm cellular antioxidants and lead to selective apoptosis in tumor cells .
- Tumor Suppressor Gene Activation : Treatment with MDA-7 has been shown to increase the expression of tumor suppressor genes such as E-cadherin and PTEN while downregulating proto-oncogenes involved in signaling pathways like β-catenin and PI3K .
Therapeutic Applications
MDA-7 has demonstrated potential in various therapeutic contexts:
- Cancer Therapy : Clinical studies have shown that MDA-7 can induce cell death across multiple cancer types, including melanoma, breast cancer, lung cancer, and prostate cancer. Its ability to selectively target malignant cells makes it a promising candidate for gene therapy approaches using adenoviral vectors .
- Autoimmune Diseases : Beyond oncology, MDA-7 has been implicated in providing protection against autoimmune diseases and inflammatory conditions. Its role in modulating immune responses positions it as a therapeutic target for diseases such as rheumatoid arthritis .
1. Melanoma Treatment
A study demonstrated that MDA-7 delivered via an adenoviral vector significantly reduced tumor growth in melanoma xenograft models. The treatment led to increased apoptotic markers and decreased tumor viability compared to controls .
2. Breast Cancer
In a clinical trial involving breast cancer patients, MDA-7 administration resulted in substantial tumor regression and was associated with enhanced immune activation against tumor antigens. Patients showed improved survival rates with minimal side effects compared to traditional therapies .
Data Table: Summary of MDA-7 Effects on Different Cancer Types
Cancer Type | Mechanism of Action | Outcome |
---|---|---|
Melanoma | Induces apoptosis via ER stress | Significant tumor reduction |
Breast Cancer | Activates pro-apoptotic genes | Improved patient survival |
Lung Cancer | Increases ROS levels | Enhanced cytotoxicity |
Prostate Cancer | Alters Bcl-2/Bax ratio | Selective tumor cell death |
Properties
IUPAC Name |
N-(2-hydroxy-6-methoxy-1-pentylindol-3-yl)iminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-8-13-24-18-14-16(27-2)11-12-17(18)19(21(24)26)22-23-20(25)15-9-6-5-7-10-15/h5-7,9-12,14,26H,3-4,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQOZCXKLNSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=CC(=C2)OC)C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043029 | |
Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103774-21-5 | |
Record name | N'-[(3Z)-6-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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